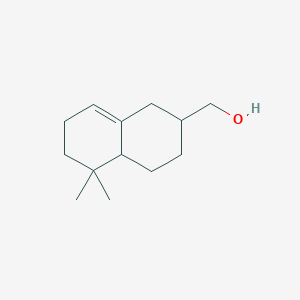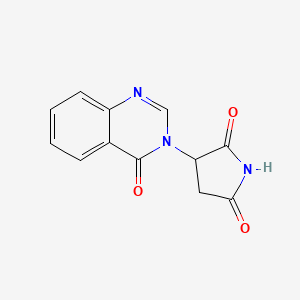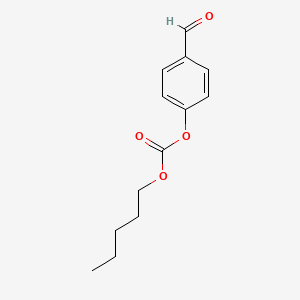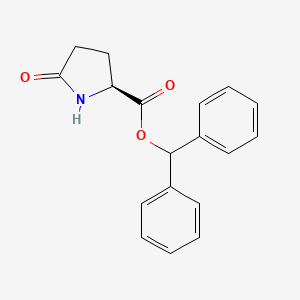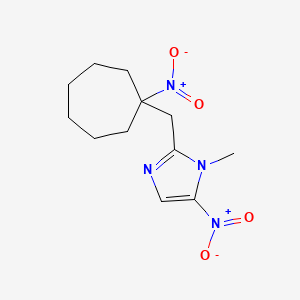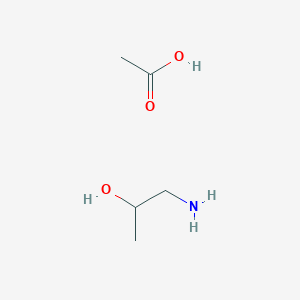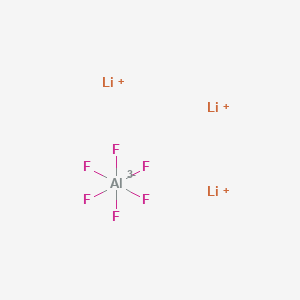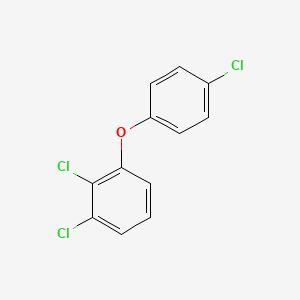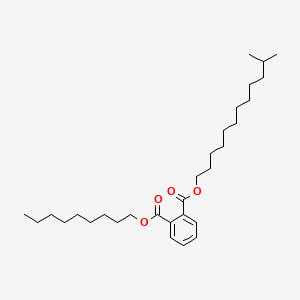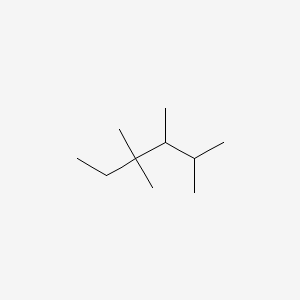
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H10BFNO3. This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-fluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. This intermediate is then subjected to a borylation reaction using a boronic acid reagent under palladium-catalyzed conditions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, making it a potent inhibitor of serine proteases. This interaction disrupts the enzyme’s activity, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 4-Fluoro-3-(phenylcarbamoyl)benzeneboronic acid
Uniqueness
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is unique due to the presence of two fluorine atoms, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in the design of selective enzyme inhibitors and other bioactive molecules .
Eigenschaften
Molekularformel |
C13H10BF2NO3 |
|---|---|
Molekulargewicht |
277.03 g/mol |
IUPAC-Name |
[4-fluoro-3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) |
InChI-Schlüssel |
BLZHSKXJYQLSFU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


